molecular formula C7H4N2O2S B1379780 Thiazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 1097937-02-4

Thiazolo[4,5-b]pyridine-7-carboxylic acid

Cat. No. B1379780
M. Wt: 180.19 g/mol
InChI Key: SFLWGPAEXQMNGT-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridine-7-carboxylic acid is a chemical compound with the molecular formula C7H4N2O2S . It is a member of the thiazole family, which are organic five-aromatic ring compounds . Thiazoles are present in numerous natural products and have diverse applications in drug development .


Synthesis Analysis

The synthesis of thiazolo[4,5-b]pyridine derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of thiazolo[4,5-b]pyridines via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .


Molecular Structure Analysis

Thiazolo[4,5-b]pyridine-7-carboxylic acid shares similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazolo[4,5-b]pyridine derivatives have been synthesized through various chemical reactions. For example, a mixture of enaminone and 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester in ethanol and a few drops of acetic acid was heated in reflux .


Physical And Chemical Properties Analysis

Thiazolo[4,5-b]pyridine-7-carboxylic acid is a light-yellow liquid with an odor similar to pyridine . It has a molecular weight of 180.19 .

Scientific Research Applications

    Antioxidant Applications

    • Summary: Some Thiazolo[4,5-b]pyridine derivatives have been found to have high antioxidant properties .

    Herbicidal Applications

    • Summary: Certain derivatives of Thiazolo[4,5-b]pyridine have been identified as having herbicidal properties .

    Antimicrobial Applications

    • Summary: Some Thiazolo[4,5-b]pyridine derivatives have been found to have antimicrobial properties .

    Anti-inflammatory Applications

    • Summary: Certain Thiazolo[4,5-b]pyridine derivatives have been identified as having anti-inflammatory properties .

    Antitumor Applications

    • Summary: Some Thiazolo[4,5-b]pyridine derivatives have been found to have antitumor properties .

    c-KIT Inhibitor Applications

    • Summary: Thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors for overcoming Imatinib resistance .

    Estrogen Receptor Ligands

    • Summary: Thiazole analogs can serve as estrogen receptor ligands .

    Neuropeptides

    • Summary: Thiazole analogs can serve as neuropeptides .

    Y5 Adenosine Receptors

    • Summary: Thiazole analogs can serve as Y5 adenosine receptors .
  • Summary: Thiazole derivatives have a wide range of medicinal and biological properties, including antiviral activities .
  • Antimalarial Activities
  • Summary: Thiazole derivatives have a wide range of medicinal and biological properties, including antimalarial activities .
  • Anti-HIV Activities
  • Summary: Thiazole derivatives have a wide range of medicinal and biological properties, including anti-HIV activities .
  • Antibacterial Activities
  • Summary: Thiazole derivatives have a wide range of medicinal and biological properties, including antibacterial activities .
  • Antifungal Activities
  • Summary: Thiazole derivatives have a wide range of medicinal and biological properties, including antifungal activities .
  • Pain Therapy Drugs
  • Summary: Thiazoles are involved in the development of pain therapy drugs .
  • Fibrinogenic Receptor Antagonists
  • Summary: Thiazoles act as fibrinogenic receptor antagonists with antithrombotic activity .
  • Bacterial DNA Gyrase B Inhibitors
  • Summary: Thiazoles can act as new bacterial DNA gyrase B inhibitors .
  • Obesity, Hyperlipidemia, Atherosclerotic Diseases Treatment
  • Summary: Pyrano[2,3-d]thiazoles show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .

Safety And Hazards

Thiazolo[4,5-b]pyridine-7-carboxylic acid is associated with certain safety hazards. It has been classified with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Thiazolo[4,5-b]pyridine-7-carboxylic acid and its derivatives have shown potential in various fields, particularly in medicinal chemistry. They have been evaluated for their antimicrobial properties and anticancer activity . Future research could focus on further exploring these biological activities and developing new thiazolo[4,5-b]pyridine derivatives with improved properties.

properties

IUPAC Name

[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-8-6-5(4)12-3-9-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLWGPAEXQMNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[4,5-b]pyridine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VO Iaroshenko, S Mkrtchyan, DM Volochnyuk… - …, 2010 - thieme-connect.com
The reaction of electron-rich aminoheterocycles with 1, 3-CCC-dielectrophiles, such as 3-formylchromones, acylpyruvates, and chalcone, provided diversely fused pyridines. Starting …
VO Iaroshenko, DM Volochnyuk, NV Kryvokhyzha… - …, 2008 - thieme-connect.com
The reaction of 2-aminothiazol-4 (5H)-iminium salts with various 1, 3-CCC-dielectrophiles was investigated. As a result, a set of diverse thiazolo [4, 5-d] pyridines were obtained. The …

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